Cas no 70065-76-8 (2-Methyl-N-(pyridin-3-ylmethyl)propan-1-amine)

2-Methyl-N-(pyridin-3-ylmethyl)propan-1-amine is a tertiary amine compound featuring a pyridinylmethyl substituent, offering versatile reactivity in organic synthesis. Its structural combination of a branched alkyl chain and a pyridine moiety enhances its utility as an intermediate in pharmaceutical and agrochemical applications. The compound exhibits favorable solubility in common organic solvents, facilitating its use in nucleophilic substitution and reductive amination reactions. The pyridine ring provides coordination sites for metal catalysts, making it valuable in ligand design. Its stability under standard conditions ensures consistent performance in multi-step synthetic routes. This compound is particularly useful for constructing complex nitrogen-containing frameworks due to its balanced steric and electronic properties.
2-Methyl-N-(pyridin-3-ylmethyl)propan-1-amine structure
70065-76-8 structure
Product Name:2-Methyl-N-(pyridin-3-ylmethyl)propan-1-amine
CAS No:70065-76-8
MF:C10H16N2
MW:164.247442245483
CID:1085499
PubChem ID:961344
Update Time:2025-10-08

2-Methyl-N-(pyridin-3-ylmethyl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-N-(pyridin-3-ylmethyl)propan-1-amine
    • AC1LIT5J
    • AG-G-73441
    • Ambcb5402676
    • CTK5D1770
    • MolPort-000-935-994
    • MFCD00716872
    • AKOS000227243
    • CHEMBRDG-BB 5402676
    • (2-methylpropyl)[(pyridin-3-yl)methyl]amine
    • DTXSID80359381
    • 70065-76-8
    • SCHEMBL17660287
    • MDL: MFCD00716872
    • Inchi: 1S/C10H16N2/c1-9(2)6-12-8-10-4-3-5-11-7-10/h3-5,7,9,12H,6,8H2,1-2H3
    • InChI Key: VRLHLCWWRNNISC-UHFFFAOYSA-N
    • SMILES: N(CC1C=NC=CC=1)CC(C)C

Computed Properties

  • Exact Mass: 164.13100
  • Monoisotopic Mass: 164.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 24.9Ų

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 248.4±15.0 °C at 760 mmHg
  • Flash Point: 104.0±20.4 °C
  • PSA: 24.92000
  • LogP: 2.21810
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

2-Methyl-N-(pyridin-3-ylmethyl)propan-1-amine Security Information

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